2,4-Dichloro-6-methylbenzenesulfonamide

Physical Chemistry Crystallization Purification

2,4-Dichloro-6-methylbenzenesulfonamide (CAS 568577-80-0) is a di-halogenated, methyl-substituted aromatic sulfonamide with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 g/mol. It is characterized by a benzene ring substituted with chlorine atoms at the 2- and 4-positions, a methyl group at the 6-position, and a primary sulfonamide (-SO2NH2) group.

Molecular Formula C7H7Cl2NO2S
Molecular Weight 240.11 g/mol
CAS No. 568577-80-0
Cat. No. B1301055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methylbenzenesulfonamide
CAS568577-80-0
Molecular FormulaC7H7Cl2NO2S
Molecular Weight240.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)(=O)N)Cl)Cl
InChIInChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyAQMLWLYDGGDVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-methylbenzenesulfonamide (568577-80-0): Core Physicochemical and Synthetic Identity


2,4-Dichloro-6-methylbenzenesulfonamide (CAS 568577-80-0) is a di-halogenated, methyl-substituted aromatic sulfonamide with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 g/mol . It is characterized by a benzene ring substituted with chlorine atoms at the 2- and 4-positions, a methyl group at the 6-position, and a primary sulfonamide (-SO2NH2) group. This specific substitution pattern governs its melting point (168°C), boiling point (395°C at 760 mmHg), density (1.514 g/cm³), and calculated partition coefficient (LogP 3.73), which collectively define its behavior in purification, formulation, and further synthetic derivatization [1].

Why In-Class Sulfonamide Analogs Cannot Simply Replace 2,4-Dichloro-6-methylbenzenesulfonamide


While benzenesulfonamides share a common core, simple substitution with the des-methyl analog (2,4-dichlorobenzenesulfonamide), the 5-methyl regioisomer, or N-alkylated variants leads to quantifiably different physical properties and synthetic outcomes. The 6-methyl group in 2,4-dichloro-6-methylbenzenesulfonamide is not a passive spectator; it directly impacts the compound's melting point, lipophilicity, and steric environment, which in turn affect its solubility, crystallinity, and reactivity as a synthetic intermediate [1]. These differences are critical for processes where precise crystallization conditions, chromatographic retention, or regioselective subsequent reactions (e.g., sulfonamide N-functionalization) are required .

Head-to-Head Quantitative Differentiation of 2,4-Dichloro-6-methylbenzenesulfonamide from Closest Analogs


Melting Point Depression Relative to Des-Methyl Analog: Impact on Crystallization and Purity

The introduction of a methyl group at the 6-position significantly depresses the melting point relative to the des-methyl parent compound. 2,4-Dichloro-6-methylbenzenesulfonamide exhibits a melting point of 168°C, whereas the analogous 2,4-dichlorobenzenesulfonamide (lacking the methyl group) melts at 179-181°C [1]. This represents a quantified difference of approximately 11-13°C.

Physical Chemistry Crystallization Purification

Increased Lipophilicity (LogP) Versus Non-Methylated Analog: Implications for Extraction and Chromatography

The presence of the 6-methyl group increases the calculated partition coefficient (LogP) by approximately 0.5 to 1.0 log units compared to 2,4-dichlorobenzenesulfonamide. 2,4-Dichloro-6-methylbenzenesulfonamide has a reported LogP of 3.73, whereas the des-methyl analog is estimated to have a LogP near 2.8-3.2 based on fragment-based calculations . This quantitative difference directly affects chromatographic retention times and extraction efficiency.

Lipophilicity Chromatography Drug Design

Distinct Molecular Weight for Quantitative Tracking in Multi-Step Syntheses

The molecular weight of 2,4-dichloro-6-methylbenzenesulfonamide is 240.11 g/mol, which is 14.03 g/mol heavier than the des-methyl analog 2,4-dichlorobenzenesulfonamide (226.08 g/mol) [1]. This mass difference is easily resolved by low-resolution mass spectrometry (MS) and provides a clear isotopic pattern due to the presence of two chlorine atoms, enabling unambiguous tracking of this specific intermediate in crude reaction mixtures.

Synthetic Chemistry Mass Spectrometry Quality Control

Regioisomeric Differentiation from 5-Methyl Analog: Steric and Electronic Effects on Derivatization

The 6-methyl substitution pattern places the methyl group ortho to the sulfonamide, creating a distinct steric environment compared to the 5-methyl regioisomer (2,4-dichloro-5-methylbenzenesulfonamide, CAS 22954-90-1), where the methyl group is meta to the sulfonamide . While both isomers share the same molecular formula (C7H7Cl2NO2S) and molecular weight (240.11 g/mol), the ortho-methyl group in the 6-isomer can sterically hinder reactions at the sulfonamide nitrogen, potentially leading to different reaction rates and product distributions in N-alkylation or N-acylation reactions.

Medicinal Chemistry Structure-Activity Relationship Regioselectivity

Validated Application Scenarios for 2,4-Dichloro-6-methylbenzenesulfonamide Based on Differential Evidence


Specialty Herbicide Intermediate Manufacturing

2,4-Dichloro-6-methylbenzenesulfonamide serves as a key sulfonamide building block in the synthesis of advanced herbicidal active ingredients, such as those in the triazolopyrimidine sulfonamide class (e.g., pyroxsulam). Its specific substitution pattern is critical for constructing the final bioactive molecule's pharmacophore, and procurement of the correct regioisomer is non-negotiable for maintaining synthetic route fidelity and product efficacy [1].

Calibrated Crystallization and Purification Development

Its well-defined melting point of 168°C provides a clear, quantitative benchmark for assessing purity after recrystallization or column chromatography. Researchers can use this sharp melting point to optimize solvent systems and cooling rates, directly comparing the observed melting range to the literature value to ensure that the compound meets the required specifications for subsequent sensitive reactions .

Medicinal Chemistry Fragment Derivatization

The primary sulfonamide group serves as a versatile synthetic handle for creating diverse compound libraries. The higher LogP of 3.73 (compared to the non-methylated analog) makes it a more suitable starting fragment for projects targeting intracellular or CNS targets where increased lipophilicity is desired to enhance membrane permeability, while the ortho-methyl group provides a built-in steric constraint to explore conformational SAR .

Analytical Method Development and LC-MS Reaction Monitoring

The unique combination of a molecular weight of 240.11 g/mol and a distinctive di-chloro isotopic pattern makes this compound an ideal model analyte for developing and validating LC-MS methods. Its mass, which is +14 Da relative to the common des-methyl analog, allows for unambiguous discrimination in multiplexed reaction monitoring, enabling accurate tracking of this specific intermediate in complex multi-step syntheses .

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